molecular formula C13H12F4N6 B6437399 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2549051-77-4

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B6437399
CAS No.: 2549051-77-4
M. Wt: 328.27 g/mol
InChI Key: RZDHYNUUFPBDCZ-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by its unique structure, which includes a fluoropyrimidine moiety and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions One common method starts with the preparation of the 5-fluoropyrimidine intermediate, which is then reacted with piperazine under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine rings, potentially altering the electronic properties of the compound.

    Substitution: The fluorine atoms in the pyrimidine rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can mimic natural substrates, allowing the compound to inhibit or modulate the activity of these targets. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

  • 2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine
  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Comparison: Compared to similar compounds, 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical properties and biological activity. This positioning can enhance the compound’s ability to interact with molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N6/c14-9-7-18-8-20-11(9)22-3-5-23(6-4-22)12-19-2-1-10(21-12)13(15,16)17/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDHYNUUFPBDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2F)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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